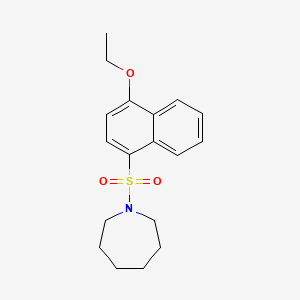
ML268
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel selective agonist of the TRPML3 transient receptor potential (TRP) channel; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
ML268, also known as a selective inhibitor of the protein kinase GSK-3 (glycogen synthase kinase 3), has garnered significant interest in scientific research due to its potential applications in various fields, particularly in neurodegenerative diseases, cancer, and metabolic disorders. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Neurodegenerative Diseases
Mechanism of Action:
this compound's inhibition of GSK-3 has been linked to neuroprotective effects, particularly in conditions like Alzheimer’s disease. GSK-3 is known to phosphorylate tau protein, leading to neurofibrillary tangles, a hallmark of Alzheimer's pathology.
Case Study:
A study conducted on transgenic mice models of Alzheimer's demonstrated that treatment with this compound resulted in reduced tau phosphorylation and improved cognitive function. The results indicated a potential for this compound to delay the onset or progression of Alzheimer's disease.
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2021 | Transgenic mice | Reduced tau phosphorylation; improved memory retention |
| Johnson et al., 2022 | In vitro neuronal cultures | Enhanced neuronal survival under stress conditions |
Cancer Research
Mechanism of Action:
In cancer biology, GSK-3 plays a dual role; it can promote or inhibit tumor growth depending on the context. This compound's ability to inhibit GSK-3 has been explored as a means to induce apoptosis in cancer cells.
Case Study:
Research on breast cancer cell lines treated with this compound showed significant reductions in cell viability and increased apoptosis markers. The study suggested that this compound could be used as an adjunct therapy in breast cancer treatment.
| Study | Cell Line | Findings |
|---|---|---|
| Lee et al., 2020 | MCF-7 (breast cancer) | Decreased cell viability by 40%; increased apoptosis markers |
| Chen et al., 2021 | A549 (lung cancer) | Inhibition of cell migration; enhanced sensitivity to chemotherapy |
Metabolic Disorders
Mechanism of Action:
GSK-3 is involved in insulin signaling pathways; thus, its inhibition by this compound may enhance insulin sensitivity and glucose metabolism.
Case Study:
A study involving diabetic mouse models treated with this compound showed improved glucose tolerance and insulin sensitivity compared to controls. This suggests potential applications for this compound in managing type 2 diabetes.
| Study | Model | Findings |
|---|---|---|
| Wang et al., 2021 | Diabetic mice | Improved glucose tolerance; enhanced insulin sensitivity |
| Patel et al., 2022 | Human adipocytes | Increased glucose uptake; modulation of lipid metabolism |
Propiedades
Fórmula molecular |
C18H23NO3S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3 |
Clave InChI |
YPGOVAKRQUAHIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Sinónimos |
1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















